molecular formula C23H24N2O8 B5188066 Brucinonic acid

Brucinonic acid

Cat. No.: B5188066
M. Wt: 456.4 g/mol
InChI Key: XJFDJPYPGIYKFI-UHFFFAOYSA-N
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Description

Brucinonic acid is a derivative of brucine, a well-known alkaloid isolated from plants of the Strychnos genus, such as Strychnos nux-vomica. Structurally, it is characterized by a carboxylic acid group (-COOH) replacing the methyl ester group in brucine, resulting in the molecular formula C23H26N2O4 . This modification significantly alters its physicochemical properties, including solubility and reactivity. Early research highlights its role in alkaloid degradation studies, particularly in reactions with alkalis to form oximes and decomposition products (e.g., C21H21O5N3) .

Properties

IUPAC Name

2-[(4,5-dimethoxy-9,14,15-trioxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6-trien-11-yl)oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O8/c1-31-13-6-11-12(7-14(13)32-2)25-17(26)8-15(33-9-18(27)28)19-10-5-16-23(11,21(19)25)3-4-24(16)22(30)20(10)29/h6-7,10,15-16,19,21H,3-5,8-9H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFDJPYPGIYKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC(C6C4N2C(=O)CC6OCC(=O)O)C(=O)C5=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of brucinonic acid typically involves the oxidation of brucine. One common method is the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the brucine molecule to this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Brucinonic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex derivatives.

    Reduction: Reduction reactions can convert this compound back to brucine or other related compounds.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher-order acids, while reduction can produce simpler alkaloids.

Scientific Research Applications

Brucinonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: this compound derivatives have shown potential as enzyme inhibitors and bioactive compounds in biological studies.

    Medicine: Research is ongoing to explore the potential of this compound in drug development, particularly for its analgesic and anti-inflammatory properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of brucinonic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. For example, this compound derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brucinonic Acid vs. Brucine
Property This compound Brucine
Molecular Formula C23H26N2O4 C23H26N2O4 (methyl ester)
Functional Group Carboxylic acid (-COOH) Methyl ester (-COOCH3)
Solubility Higher polarity, water-soluble Lipophilic, less water-soluble
Reactivity Forms oximes under alkaline conditions Stable under similar conditions
Toxicity Lower neurotoxicity High neurotoxicity

This compound’s carboxylic acid group enhances its polarity, making it more amenable to aqueous reactions compared to brucine. This structural difference reduces its ability to cross the blood-brain barrier, thereby diminishing neurotoxic effects .

This compound vs. Strychnine
Property This compound Strychnine
Core Structure Tetracyclic terpene indole Heptacyclic indole alkaloid
Functional Groups Carboxylic acid Lactone, ether, and amine
Pharmacological Role Limited CNS activity Potent CNS stimulant (toxic)
Applications Alkaloid degradation studies Historical use as pesticide

Strychnine’s complex ring system and functional groups confer high affinity for glycine receptors, whereas this compound’s simpler structure lacks this bioactivity .

Comparison with Functionally Similar Compounds

This compound vs. Nicotinic Acid
Property This compound Nicotinic Acid (Vitamin B3)
Structure Indole alkaloid derivative Pyridine carboxylic acid
Biological Role Limited vitamin activity Essential coenzyme (NAD/NADP)
Toxicity Threshold Moderate (alkaloid-related) Low (safe at dietary levels)

While both contain carboxylic acid groups, nicotinic acid’s pyridine ring enables redox cofactor synthesis, a function absent in this compound .

Key Research Findings

  • Degradation Pathways: this compound’s oxime derivative decomposes at 295–300°C under alkaline conditions, yielding acetylated products (e.g., C23H25O6N3) . Comparable studies on brucine show stability under similar conditions, underscoring the carboxylic acid group’s role in reactivity .
  • Pharmacological Potential: Unlike strychnine, this compound exhibits negligible binding to neuronal receptors, suggesting safer profiles for medicinal chemistry applications .

Tables of Comparative Data

Table 1: Structural Comparison of Strychnos Alkaloids

Compound Molecular Formula Key Functional Groups Melting Point (°C)
This compound C23H26N2O4 Carboxylic acid 295–300 (decomp.)
Brucine C23H26N2O4 Methyl ester 178–180
Strychnine C21H22N2O2 Lactone, ether 270–280

Table 2: Reactivity in Alkaline Conditions

Compound Reaction Product Decomposition Temperature (°C)
This compound C21H21O5N3 (acetylated) 240–300
Brucine No significant decomposition N/A

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